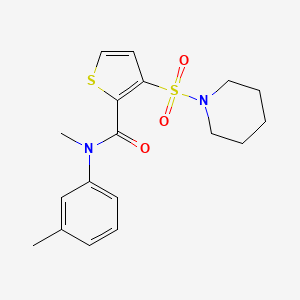![molecular formula C12H15N5OS B7561868 N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide, also known as PTZ-ABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide is not fully understood. However, it has been found to interact with specific targets in the body, including GABA-A receptors and voltage-gated sodium channels. This compound has been found to modulate the activity of these targets, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to enhance GABAergic neurotransmission, leading to increased inhibitory synaptic activity. This effect has been found to be beneficial in the treatment of epilepsy, as it can reduce seizure activity. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, this compound has some limitations. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of this compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research can focus on the development of new derivatives of this compound that can enhance its effectiveness and reduce its limitations.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties make it an ideal candidate for drug discovery, and its biochemical and physiological effects make it a valuable tool for investigating the mechanisms of neurological disorders. Further research on this compound can lead to the development of new treatments and therapies for these disorders.
合成方法
The synthesis of N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide involves the reaction of 3-amino-4-chlorobenzoic acid with sodium azide to form 3-azido-4-chlorobenzoic acid. This compound is then reacted with 5-propan-2-ylsulfanyl-1H-tetrazole in the presence of copper (I) iodide and triphenylphosphine to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal candidate for drug discovery, as it can interact with specific targets in the body. This compound has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and epilepsy.
属性
IUPAC Name |
N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8(2)19-12-14-15-16-17(12)11-6-4-5-10(7-11)13-9(3)18/h4-8H,1-3H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBWDMKZBWCFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=NN1C2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)butanamide](/img/structure/B7561785.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7561789.png)
![3-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methoxy]benzonitrile](/img/structure/B7561792.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone](/img/structure/B7561800.png)

![4-[2-(4-cyanophenoxy)acetyl]-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7561810.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)

![N-(2-chlorophenyl)-2-[4-[(2-methoxyacetyl)amino]anilino]propanamide](/img/structure/B7561833.png)

![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)